AVE-8134 is characterized by the molecular formula C22H23NO and has a molecular weight of 381.42 g/mol . This compound acts primarily as a high-affinity ligand for the peroxisome proliferator-activated receptor alpha, which is involved in lipid metabolism and has implications in various metabolic disorders and cancer therapies .
AVE-8134 has demonstrated notable biological activities:
Studies have shown that AVE-8134 interacts significantly with various eicosanoid pathways. It modulates the production of pro-inflammatory mediators and has been shown to alter the activity of cyclooxygenases in tumor tissues. The compound's effects can be blocked by specific antagonists like GW6471, confirming its mechanism of action through PPARα activation .
Several compounds share similarities with AVE-8134 in terms of their action on PPARα or their therapeutic potential. Below is a comparison highlighting its uniqueness:
Compound Name | PPARα Agonist | Molecular Weight | Unique Features |
---|---|---|---|
AVE-8134 | Yes | 381.42 g/mol | High affinity for PPARα; anti-angiogenic |
Wyeth-14,643 | Yes | 392.49 g/mol | Stronger anti-tumor effects than AVE-8134 |
Bezafibrate | Yes | 360.43 g/mol | Broader spectrum of lipid-modulating effects |
Fenofibrate | Yes | 360.37 g/mol | Primarily used for dyslipidemia management |
AVE-8134 stands out due to its specific focus on anti-angiogenic properties while also being a potent PPARα ligand. Unlike some other compounds, it has shown limitations in controlling lung metastasis despite its efficacy in other areas .
The synthesis of AVE-8134 (2-methyl-6-[3-(2-phenyloxazol-4-ylmethoxy)propoxymethyl]benzoic acid) follows a well-established multi-step approach involving nucleophilic substitution and hydrolysis reactions [1] [2]. The synthetic route begins with methyl 2-chloromethyl-6-methylbenzoate as the starting material and proceeds through a halide exchange reaction followed by nucleophilic substitution to form the target compound.
The first step involves the conversion of methyl 2-chloromethyl-6-methylbenzoate to the corresponding iodide derivative using sodium iodide in acetone under reflux conditions for 6 hours [1]. This halide exchange reaction achieves 87.7% conversion based on liquid chromatography-mass spectrometry (LC-MS) analysis, demonstrating excellent efficiency in activating the electrophilic center for subsequent nucleophilic attack.
The key coupling reaction proceeds via nucleophilic substitution between methyl 2-iodomethyl-6-methylbenzoate and 3-(2-phenyloxazol-4-ylmethoxy)propan-1-ol in the presence of potassium tert-butoxide as the base [1] [2]. This reaction forms the critical ether linkage that connects the benzoic acid framework with the phenyloxazole moiety, which is essential for the biological activity of AVE-8134.
The final hydrolysis step converts the methyl ester intermediate to the free carboxylic acid using sodium hydroxide solution, yielding the target compound with 99.2% purity as determined by high-performance liquid chromatography (HPLC) [1] [2]. The overall synthetic yield reaches 50% across all transformation steps, representing a practical and scalable approach for AVE-8134 production.
The nucleophilic substitution reaction represents the cornerstone of AVE-8134 synthesis, requiring precise control of reaction conditions to achieve optimal yields and minimize side product formation [1]. The reaction is conducted at -20°C in toluene solvent to prevent unwanted side reactions while maintaining sufficient reactivity for the desired transformation.
Potassium tert-butoxide serves as the optimal base for deprotonating the alcohol nucleophile, generating an alkoxide ion that readily attacks the activated iodide electrophile [1] [2]. The choice of potassium tert-butoxide over other bases proves critical, as its high basicity and good solubility in organic solvents facilitate efficient nucleophile generation while minimizing competing elimination reactions.
The reaction mechanism proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where the alkoxide nucleophile attacks the primary carbon bearing the iodide leaving group [1]. The low reaction temperature of -20°C suppresses competing elimination reactions and side product formation, while the 6-hour reaction time allows complete conversion of starting materials.
The halide exchange step employs the Finkelstein reaction mechanism, where the more nucleophilic iodide ion displaces the chloride leaving group through an equilibrium process [1]. The use of acetone as solvent proves advantageous because it dissolves both sodium iodide and the organic substrate while precipitating sodium chloride, driving the equilibrium toward product formation.
Several optimization strategies have been implemented to maximize the yield and purity of AVE-8134 synthesis [1] [2]. The selection of reaction temperature represents a critical optimization parameter, with -20°C providing the optimal balance between reaction rate and selectivity for the nucleophilic substitution step.
Solvent selection plays a crucial role in reaction optimization, with toluene proving superior to other aprotic solvents for the coupling reaction [1]. The low polarity of toluene minimizes competing ionic side reactions while providing adequate solvation for the reactants and potassium tert-butoxide base.
The stoichiometry optimization reveals that using slightly less than stoichiometric amounts of potassium tert-butoxide (0.96 equivalents) provides better yields than excess base conditions [1]. This finding suggests that excess base may promote competing elimination reactions or other side processes that reduce the overall efficiency.
Reaction time optimization indicates that 6 hours provides complete conversion without significant decomposition of products or starting materials [1]. Shorter reaction times result in incomplete conversion, while longer reaction times do not improve yields and may lead to product degradation.
The workup procedure incorporates aqueous extraction and crystallization from diisopropyl ether to achieve high purity [1] [2]. The crystallization step proves particularly important for removing trace impurities and achieving the required 99.2% purity for biological evaluation.
AVE-8134 possesses the molecular formula C22H23NO5 with a molecular weight of 381.42 g/mol [3] [4] [5]. The compound features a complex molecular architecture comprising three distinct structural domains: a substituted benzoic acid core, a flexible propoxy linker, and a phenyloxazole heterocyclic moiety.
The benzoic acid portion contains a methyl substituent at the 2-position and a propoxymethyl chain at the 6-position, creating an ortho-disubstituted aromatic ring system [4] [5]. The carboxylic acid functional group provides the necessary acidic character for interaction with the peroxisome proliferator-activated receptor alpha (PPARα) binding site.
The central linker consists of a three-carbon propoxy chain that connects the benzoic acid framework to the oxazole ring system through ether linkages [4]. This flexible spacer allows conformational adjustments necessary for optimal receptor binding while maintaining the appropriate spatial relationship between the pharmacophoric elements.
The phenyloxazole moiety represents the terminal recognition element, featuring a five-membered oxazole ring substituted with a phenyl group at the 2-position [4] [5]. This heterocyclic system contributes to the binding affinity and selectivity for PPARα through specific hydrogen bonding and hydrophobic interactions.
While specific crystallographic data for AVE-8134 has not been published in the available literature, the molecular structure has been confirmed through comprehensive spectroscopic analysis [1] [3]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation of the synthesized compound.
The 1H NMR spectrum exhibits characteristic signals for the aromatic protons of both the benzoic acid and phenyloxazole rings, with the oxazole proton appearing as a distinctive singlet due to its unique chemical environment [1]. The propoxy linker protons appear as multiplets in the aliphatic region, confirming the successful formation of the ether linkages.
The 13C NMR spectrum displays the expected carbon signals for all 22 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the characteristic downfield chemical shift [1]. The oxazole carbon signals provide confirmation of the heterocyclic ring formation and substitution pattern.
Mass spectrometry analysis confirms the molecular ion peak at m/z 381, consistent with the expected molecular formula C22H23NO5 [1] [3]. The fragmentation pattern provides additional structural confirmation through characteristic loss of functional groups and ring systems.
High-performance liquid chromatography coupled with mass spectrometry (LC-MS) analysis demonstrates the compound's purity and structural integrity, with the major peak corresponding to the expected molecular ion [1]. This analytical approach validates both the identity and purity of the synthesized material.
The structure-activity relationship studies of AVE-8134 reveal critical molecular features required for potent PPARα agonist activity [6] [7] [8]. The compound demonstrates exceptional selectivity for PPARα with EC50 values of 100 nM for human receptors and 3000 nM for rodent receptors, while showing no significant activity at PPARγ or PPARδ receptors.
The benzoic acid moiety serves as the essential acidic pharmacophore, mimicking the natural fatty acid ligands of PPARα [6] [7]. The carboxylic acid group forms critical hydrogen bonding interactions with key amino acid residues in the ligand-binding domain, particularly with arginine and histidine residues that coordinate the acidic head group.
The methyl substitution at the 2-position of the benzoic acid ring contributes to the binding selectivity and potency by optimizing hydrophobic interactions within the receptor binding pocket [6] [7]. This substitution pattern differentiates AVE-8134 from other PPARα agonists and contributes to its unique pharmacological profile.
The propoxy linker length proves optimal for maintaining the appropriate spatial relationship between the acidic head group and the phenyloxazole tail group [6] [7]. Modifications to this linker region significantly impact binding affinity, suggesting that the three-carbon chain provides the ideal conformational flexibility for receptor engagement.
The phenyloxazole heterocycle represents a novel structural feature that distinguishes AVE-8134 from traditional fibrate-class PPARα agonists [6] [7] [8]. This moiety contributes to the compound's selectivity profile and enhanced potency through specific aromatic stacking interactions and hydrogen bonding with the receptor binding domain.
Structure-activity relationship analysis indicates that the oxazole nitrogen participates in hydrogen bonding interactions with the receptor, while the phenyl substituent engages in hydrophobic contacts within the ligand-binding pocket [6] [7]. These interactions collectively contribute to the compound's nanomolar potency and exceptional selectivity for PPARα over other PPAR subtypes.